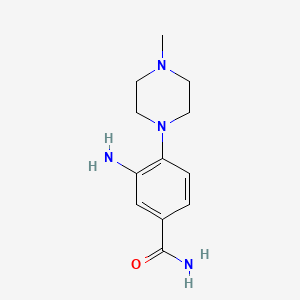

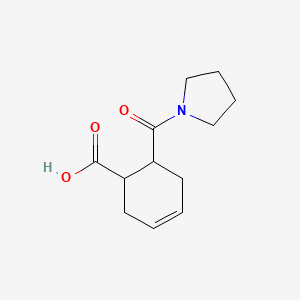

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide and related derivatives involves multiple steps, including the use of substituted triazoles and indole-piperazinyl as key intermediates. These compounds are synthesized and characterized using analytical techniques and evaluated for their activity in specific applications, demonstrating the versatility and complexity of their synthesis routes (Naidu et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing that even closely related derivatives can have very different intermolecular interactions based on their molecular conformations and substitutions. These structural nuances significantly impact their physical and chemical properties and their interactions with biological targets (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide derivatives often include photo-induced electron transfer, highlighting their potential in developing luminescent materials. The electronic structure and substituent effects play crucial roles in their reactivity and interaction with light (Gan et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structures, have been detailed, showcasing the significance of hydrogen bonding and other non-covalent interactions in determining their solid-state arrangements. Such analyses are essential for understanding their stability, solubility, and overall physicochemical profile (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide derivatives encompass a broad range of functionalities, including their antimicrobial activities. These properties are influenced by the core structure and the nature of the substituents, which can be tailored to target specific biological activities or chemical reactivities (Desai & Chikhalia, 2005).

Scientific Research Applications

Capillary Electrophoresis in Quality Control

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide and related substances, such as imatinib mesylate, have been studied for their separation using nonaqueous capillary electrophoresis. This technique is significant in quality control for pharmaceuticals, offering simplicity, effectiveness, and affordability (Ye et al., 2012).

Luminescent Properties and Photo-induced Electron Transfer

Research on compounds like 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide has explored their luminescent properties and photo-induced electron transfer. These findings are crucial in the development of pH probes and understanding the fluorescence quenching mechanism in naphthalimide fluorophores (Gan et al., 2003).

Potential Antipsychotic Agents

Derivatives of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide have been investigated for their potential as antipsychotic agents. These compounds, such as substituted benzamides, show promising in vitro and in vivo activities, indicating potential utility in treating schizophrenia and related disorders (Norman et al., 1996).

Metabolism in Antineoplastic Tyrosine Kinase Inhibitors

In the context of chronic myelogenous leukemia treatment, 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide derivatives like flumatinib have been studied for their metabolic pathways. Understanding these pathways is crucial for the effective application of these compounds as antineoplastic tyrosine kinase inhibitors (Gong et al., 2010).

Novel Heterocyclic Carboxamides as Antipsychotic Agents

Research into heterocyclic analogues of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide has led to the synthesis of compounds with potential as antipsychotic agents. These compounds have shown efficacy in both binding to crucial receptors and in vivo activities without significant side effects (Norman et al., 1996).

Serotonin 4 Receptor Agonists

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, related to 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide, have been synthesized and evaluated for their activity as serotonin 4 receptor agonists. This research contributes to the development of drugs for gastrointestinal motility (Sonda et al., 2003).

properties

IUPAC Name |

3-amino-4-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(12(14)17)8-10(11)13/h2-3,8H,4-7,13H2,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBRWUAYRRTAPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349578 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide | |

CAS RN |

842961-35-7 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)